Sulfamethizole is a white powder. (NTP, 1992) Sulfamethizole is a sulfonamide consisting of a 1,3,4-thiadiazole nucleus with a methyl substituent at C-5 and a 4-aminobenzenesulfonamido group at C-2. It has a role as an antimicrobial agent, an EC 2.5.1.15 (dihydropteroate synthase) inhibitor, an antiinfective agent and a drug allergen. It is a sulfonamide, a member of thiadiazoles and a sulfonamide antibiotic. A sulfathiazole antibacterial agent. Sulfamethizole is a natural product found in Apis cerana with data available. Sulfamethizole is a broad-spectrum sulfanilamide and a synthetic analog of para-aminobenzoic acid (PABA) with antibacterial property. Sulfamethizole competes with PABA for the bacterial enzyme dihydropteroate synthase, thereby preventing the incorporation of PABA into dihydrofolic acid, the immediate precursor of folic acid. This leads to an inhibition of bacterial folic acid synthesis and de novo synthesis of purines and pyrimidines, ultimately resulting in cell growth arrest and cell death. See also: Methenamine Mandelate; Sulfamethizole (component of).
Related Compounds
Sulfanilamide
Compound Description: Sulfanilamide is a sulfonamide antibiotic. It is structurally similar to Sulfamethizole, but lacks the methyl and isoxazole substituents on the thiadiazole ring present in Sulfamethizole. [, ]
Relevance: Sulfanilamide is a prototypical sulfonamide antibiotic, and its renal excretion mechanisms have been studied. [] This information can provide insights into the excretion mechanisms of Sulfamethizole, which belongs to the same drug class. Research indicates that coadministration of Sulfanilamide with 5-n-butyl-1-cyclohexyl-2,4,6-trioxoperhydropyrimidine (BCP) did not affect its plasma levels. [] In contrast, BCP was found to increase the plasma levels of Sulfamethizole, indicating differences in their interactions with BCP.
Sulfisoxazole
Compound Description: Sulfisoxazole is another sulfonamide antibiotic with a similar structure to Sulfamethizole, differing only in the substituent at the N1 position of the thiadiazole ring. [, , ]
Sulfamethoxazole
Compound Description: Sulfamethoxazole is a sulfonamide antibiotic often used in combination with Trimethoprim to treat urinary tract infections (UTIs). [, , , ] Structurally, it differs from Sulfamethizole in the substituent at the N1 position of the thiadiazole ring.
Relevance: Sulfamethoxazole is often used in similar clinical contexts as Sulfamethizole, particularly for UTIs. [, ] Studies have shown that Sulfamethoxazole degrades slowly compared to other sulfa drugs like Sulfamethizole, suggesting differences in their environmental persistence. [] Additionally, Sulfamethoxazole showed moderate activity against Chlamydia trachomatis in vitro, similar to the activity observed for Sulfamethizole. []
Sulfathiazole
Compound Description: Sulfathiazole is a sulfonamide antibiotic that is structurally similar to Sulfamethizole but lacks the methyl group on the thiadiazole ring. []
Sulfamoxole
Compound Description: Sulfamoxole is a sulfonamide antibiotic. Like other sulfa drugs, it possesses a thiadiazole ring but differs from Sulfamethizole in the substituent at the N1 position. []
Relevance: Sulfamoxole exhibits a much slower photodegradation rate compared to Sulfamethizole. [] This difference in photodegradation rates highlights the impact of structural variations within the sulfa drug class on their environmental persistence.
Pivmecillinam
Compound Description: Pivmecillinam is a beta-lactam antibiotic used to treat UTIs. [, , , ] It is a prodrug that is hydrolyzed to Mecillinam in vivo.
Trimethoprim
Compound Description: Trimethoprim is an antibiotic often used in combination with Sulfamethoxazole to treat UTIs and other bacterial infections. [, ] It acts by inhibiting dihydrofolate reductase, an enzyme essential for bacterial folate synthesis.
Relevance: The combination of Trimethoprim and Sulfamethoxazole targets sequential steps in the folate synthesis pathway, resulting in a synergistic antibacterial effect. [] While Sulfamethizole can also inhibit folate synthesis, its synergistic potential with Trimethoprim hasn't been studied as extensively. The success of the Trimethoprim-Sulfamethoxazole combination highlights the potential benefits of combination therapies involving Sulfamethizole.
Diphenylhydantoin (Phenytoin)
Compound Description: Diphenylhydantoin, commonly known as Phenytoin, is an anticonvulsant drug primarily used to treat epilepsy. []
Relevance: Research has shown that Sulfamethizole can inhibit the hepatic metabolism of Phenytoin. [] This inhibition can lead to increased Phenytoin serum concentrations, potentially leading to Phenytoin toxicity. This interaction highlights the importance of considering potential drug-drug interactions when administering Sulfamethizole.
Tolbutamide
Compound Description: Tolbutamide is an oral hypoglycemic drug from the sulfonylurea class used to treat type 2 diabetes. [, , ]
Relevance: Studies have demonstrated that Sulfamethizole can inhibit the metabolism of Tolbutamide, leading to an increase in its plasma half-life and a decrease in its metabolic clearance rate. [, ] This interaction highlights a potential risk of hypoglycemia in patients taking both drugs concurrently.
Warfarin
Compound Description: Warfarin is an anticoagulant drug used to prevent the formation of blood clots. [, ]
Relevance: Studies have indicated that Sulfamethizole can interact with Warfarin, increasing its plasma half-life and decreasing its metabolic clearance rate. [] This interaction can enhance the anticoagulant effects of Warfarin, potentially leading to bleeding complications.
Amdinocillin (Mecillinam)
Compound Description: Amdinocillin, also known as Mecillinam, is a beta-lactam antibiotic primarily active against Gram-negative bacteria. [] It is a close analogue of Pivmecillinam.
Relevance: Amdinocillin, like Sulfamethizole, is used in the treatment of UTIs, particularly those caused by Escherichia coli. [] Comparative studies between Amdinocillin and Sulfamethizole offer insights into their respective efficacies and provide alternative treatment options for UTIs.
Other Compounds Mentioned:
Ibuprofen [, , , ]
Bucolome []
Alclofenac []
Diclofenac []
Tiaprofenic acid []
Ketoprofen []
Fenbufen []
Flurbiprofen []
Ibufenac []
Sulindac []
Mepirizole []
Sulfinpyrazone []
Oxyphenbutazone []
Source and Classification
Sulfamethizole is classified as a small molecule antibiotic within the broader category of sulfonamides. Its chemical formula is C9H10N4O2S2 with a molecular weight of approximately 270.33 g/mol. The compound features a sulfonamide group, which is essential for its antibacterial activity, and it acts as a competitive inhibitor of the enzyme dihydropteroate synthase, crucial in bacterial folate synthesis pathways.
Synthesis Analysis
The synthesis of sulfamethizole typically involves several steps, utilizing various reagents and conditions to achieve the desired product. Here is a detailed description of one common synthetic route:
Starting Materials: The synthesis begins with para-aminobenzenesulfonamide and 5-methylisoxazole.
Reagents: Typically, reagents such as sulfuric acid and methanol are used.
Reaction Conditions: The reaction mixture is refluxed for an extended period (often 24-26 hours) to facilitate the formation of the sulfonamide linkages.
Purification: After completion, the product is purified through recrystallization from suitable solvents like methanol or ethanol to yield pure sulfamethizole.
For example, one method involves refluxing a mixture of para-aminobenzenesulfonamide with 5-methylisoxazole in the presence of sulfuric acid, followed by filtration and recrystallization to obtain sulfamethizole with high yields.
Molecular Structure Analysis
The molecular structure of sulfamethizole can be described as follows:
Core Structure: The compound contains a benzene ring substituted with a sulfonamide group and an isoxazole moiety.
Functional Groups: Key functional groups include:
A sulfonamide group (-SO2NH-)
An isoxazole ring (a five-membered heterocyclic compound containing nitrogen and oxygen)
The structure exhibits no chiral centers, making it achiral. The absence of stereochemistry simplifies its synthesis and characterization.
Structural Data
Molecular Formula: C9H10N4O2S2
Melting Point: Approximately 208 °C
Solubility: Water solubility is reported at about 1050 mg/L at 37 °C.
Chemical Reactions Analysis
Sulfamethizole participates in various chemical reactions primarily due to its functional groups:
Inhibition Reaction: As a sulfonamide, sulfamethizole inhibits dihydropteroate synthase by competing with para-aminobenzoic acid (PABA), preventing the formation of dihydrofolate.
Metabolism: In vivo, sulfamethizole undergoes metabolic transformations primarily through N-acetylation mediated by arylamine N-acetyltransferase enzymes, resulting in inactive metabolites that are excreted via urine.
Mechanism of Action
Sulfamethizole's mechanism of action revolves around its structural similarity to PABA:
Competitive Inhibition: Sulfamethizole competes with PABA for binding to dihydropteroate synthase, effectively blocking the conversion of PABA into dihydrofolate.
Impact on Folate Synthesis: This inhibition leads to reduced synthesis of tetrahydrofolate, which is crucial for bacterial DNA synthesis and cell division, resulting in bacteriostatic effects against susceptible bacteria.
Physical and Chemical Properties Analysis
Sulfamethizole exhibits several notable physical and chemical properties:
State: Solid at room temperature.
Solubility: Soluble in water (1050 mg/L at 37 °C) indicating moderate hydrophilicity.
LogP Value: Approximately 0.54, suggesting low lipophilicity which influences its absorption and distribution characteristics.
Half-Life: The average serum half-life is around 1.4 hours following oral administration.
These properties contribute to its pharmacokinetic profile and therapeutic efficacy.
Applications
Sulfamethizole has historically been used in various clinical settings:
Antibiotic Therapy: Primarily prescribed for urinary tract infections due to its effectiveness against common uropathogens.
Research Applications: Investigated in studies exploring new derivatives for enhanced efficacy or reduced side effects.
Environmental Studies: Due to concerns about sulfonamide persistence in wastewater systems, sulfamethizole serves as a model compound for studying antibiotic degradation and environmental impact.
40.5 [ug/mL] (The mean of the results at pH 7.4) Insoluble at pH 6.5 (=10mg/ml). (NTP, 1992) 1 g dissolves in: 4000 mL water at pH 6.5, 5 mL water at pH 7.5, 40 g methanol, 30 g ethanol, 10 g acetone, 1370 g ether, 2800 g chloroform; practically insol in benzene Slightly soluble in hot water In water, 105 mg/L at 37 °C 6.11e-01 g/L
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Urethane appears as odorless colorless crystals or white powder. Sublimes readily at 217 °F and 54 mmHg. Cooling saline taste. Urethane is a carbamate ester obtained by the formal condensation of ethanol with carbamic acid. It has been found in alcoholic beverages. It has a role as a fungal metabolite and a mutagen. Urethane, formerly marketed as an inactive ingredient in Profenil injection, was determined to be carcinogenic and was removed from the Canadian, US, and UK markets in 1963. Ethyl carbamate is used as an intermediate in the synthesis of a number of chemicals. Acute (short-term) exposure of humans to high levels of ethyl carbamate may result in injury to the kidneys and liver and induce vomiting, coma, or hemorrhages. No information is available on the chronic (long-term), reproductive, or developmental effects of ethyl carbamate in humans. An increased incidence of lung tumors has been observed in rodents exposed to ethyl carbamate by oral or inhalation exposure. The International Agency for Research on Cancer (IARC) has classifed ethyl carbamate as a Group 2B, possibly carcinogenic to humans. Urethane is a natural product found in Trypanosoma brucei with data available. Urethane is a colorless and odorless, crystalline compound that emits toxic fumes of nitrogen oxides when heated to decomposition. Urethan is mainly used in the production of amino resins, but is also used in the manufacture of pesticides, fumigants, cosmetics and pharmaceuticals. Exposure to urethan can affect the central nervous system, liver and can cause bone marrow suppression. Urethan is reasonably anticipated to be a human carcinogen. (NCI05) Urethane (Ethyl Carbamate) can cause cancer according to an independent committee of scientific and health experts. It can cause developmental toxicity according to The Environmental Protection Agency (EPA). Ethyl carbamate (also known as urethane) is an ester of carbamic acid. It is not a component of polyurethanes. Urethane can be produced by the reaction of ammonia with ethyl chloroformate or by heating urea nitrate and ethyl alcohol. It was first prepared in the mid 1800’s. Ethyl carbamate was used as an antineoplastic agent in the treatment of multiple myeloma before it was found in 1943 to be toxic, carcinogenic and largely ineffective. Japanese usage in medical injections continued and from 1950 to 1975. Ethyl carbamate has now been withdrawn from pharmaceutical use. However, small quantities of ethyl carbamate are also used in laboratories as an anesthetic for animals. Studies have shown that most, if not all, yeast-fermented alcoholic beverages contain traces of ethyl carbamate (15 ppb to 12 ppm). Other foods and beverages prepared by means of fermentation also contain ethyl carbamate. For example, bread has been found to contain 2 ppb while as much as 20 ppb has been found in some samples of soy sauce. “Natural” ethyl carbamate is formed during distillation from natural precursors such as cyanide, urea, citrulline and other N-carbamoyl compounds. Antineoplastic agent that is also used as a veterinary anesthetic. It has also been used as an intermediate in organic synthesis. Urethane is suspected to be a carcinogen.
Uridine is a ribonucleoside composed of a molecule of uracil attached to a ribofuranose moiety via a beta-N(1)-glycosidic bond. It has a role as a human metabolite, a fundamental metabolite and a drug metabolite. It is functionally related to a uracil. RG2417 is a proprietary formulation of uridine, a biological compound essential for the synthesis of DNA and RNA, the basic hereditary material found in all cells, and numerous other factors essential for cell metabolism. Uridine is synthesized by the mitochondria, the power plant of the human cell responsible for energy metabolism. The rationale for uridine therapy in neuropsychiatric disorders is supported by preclinical and clinical research. Recent reports indicate that certain genes that encode for mitochondrial proteins are significantly down regulated in the brains of bipolar patients. This new insight suggests that the symptoms of bipolar disorder may be linked to dysregulation of energy metabolism of the brain. Uridine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Uridine is a Pyrimidine Analog. The chemical classification of uridine is Pyrimidines, and Analogs/Derivatives. Uridine is a natural product found in Nigrospora oryzae, Rehmannia glutinosa, and other organisms with data available. Uridine is a nucleoside consisting of uracil and D-ribose and a component of RNA. Uridine has been studied as a rescue agent to reduce the toxicities associated with 5-fluorouracil (5-FU), thereby allowing the administration of higher doses of 5-FU in chemotherapy regimens. (NCI04) Uridine is a metabolite found in or produced by Saccharomyces cerevisiae. A ribonucleoside in which RIBOSE is linked to URACIL.
UTP is a pyrimidine ribonucleoside 5'-triphosphate having uracil as the nucleobase. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a pyrimidine ribonucleoside 5'-triphosphate and a uridine 5'-phosphate. It is a conjugate acid of an UTP(4-) and an UTP(3-). Uridine 5'-(tetrahydrogen triphosphate). A uracil nucleotide containing three phosphate groups esterified to the sugar moiety. Uridine triphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Uridine 5'-triphosphate is a natural product found in Helianthus tuberosus, Homo sapiens, and other organisms with data available. INS316 is a short-acting, aerosolized uridine 5-triphosphate (UTP) solution used as a diagnostic aid for lung cancer. INS316 appears to improve sputum expectoration mediated through the P2Y2 receptor, a nucleotide receptor expressed in human airway epithelial cells and some other tissues. UTP binding to the P2Y2 receptor triggers signal transduction that leads to chloride ion secretion, thereby resulting in mucociliary clearance of airway. Uridine triphosphate is a metabolite found in or produced by Saccharomyces cerevisiae.
Urolithin A is a member of coumarins. It has a role as a geroprotector. Urolithin A is a metabolite of ellagic acid. It has been demonstrated to stimulate mitophagy and improve muscle health in old animals and in preclinical models of aging. urolithin A is a natural product found in Punica granatum and Trogopterus xanthipes with data available.
Uridine triacetate is an acetate ester that is uracil in which the three hydroxy hydrogens are replaced by acetate group. A prodrug for uridine, it is used for the treatment of hereditary orotic aciduria and for management of fluorouracil toxicity. It has a role as a prodrug, a neuroprotective agent and an orphan drug. It is a member of uridines and an acetate ester. Uridine triacetate, formerly known as vistonuridine, is an orally active prodrug of the naturally occurring nucleoside uridine. It is used for the treatment of hereditary orotic aciduria (Xuriden), or for the emergency treatment of fluorouracil or capecitabine overdose or toxicity (Vistogard). It is provided in the prodrug form as uridine triacetate as this form delivers 4- to 6-fold more uridine into the systemic circulation compared to equimolar doses of uridine itself. When used for the treatment or prevention of toxicity associated with fluorouracil and other antimetabolites, uridine triacetate is utilized for its ability to compete with 5-fluorouracil (5-FU) metabolites for incorporation into the genetic material of non-cancerous cells. It reduces toxicity and cell-death associated with two cytotoxic intermediates: 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP) and 5-fluorouridine triphosphate (FUTP). Normally, FdUMP inhibits thymidylate synthase required for thymidine synthesis and DNA replication and repair while FUTP incorporates into RNA resulting in defective strands. As a result, these metabolites are associated with various unpleasant side effects such as neutropenia, mucositis, diarrhea, and hand–foot syndrome. Like many other neoplastic agents, these side effects limit the doses of 5-FU that can be administered, which also affects the efficacy for treatment. By pre-administering with uridine (as the prodrug uridine triacetate), higher doses of 5-FU can be given allowing for improved efficacy and a reduction in toxic side effects. It can also be used as a rescue therapy if severe side effects present within 96 hours after initiation of therapy. Uridine triacetate is also used for the treatment of hereditary orotic aciduria, also known as uridine monophosphate synthase deficiency. This rare congenital autosomal recessive disorder of pyrimidine metabolism is caused by a defect in uridine monophosphate synthase (UMPS), a bifunctional enzyme that catalyzes the final two steps of the de novo pyrimidine biosynthetic pathway. As a result of UMPS deficiency, patients experience a systemic deficiency of pyrimidine nucleotides, accounting for most symptoms of the disease. Additionally, orotic acid from the de novo pyrimidine pathway that cannot be converted to UMP is excreted in the urine, accounting for the common name of the disorder, orotic aciduria. Furthermore, orotic acid crystals in the urine can cause episodes of obstructive uropathy. When administered as the prodrug uridine triacetate, uridine can be used by essentially all cells to make uridine nucleotides, which compensates for the genetic deficiency in synthesis in patients with hereditary orotic aciduria. When intracellular uridine nucleotides are restored into the normal range, overproduction of orotic acid is reduced by feedback inhibition, so that urinary excretion of orotic acid is also reduced. Uridine Triacetate is a synthetic uridine pro-drug that is converted to uridine in vivo. Uridine, a pyrimidine nucleotide, has been used in a variety of diseases including depressive disorders and inherited myopathies. (NCI04)
UR-PI376 is a histamine H4 receptor agonist ( hH4R agonist) (pEC50 = 7.47, alpha = 0.93) showing negligible hH1R and hH2R activities and significant selectivity over the hH3R (pKB = 6.00, alpha = -0.28), as determined in steady-state GTPase assays using membrane preparations of hH(x)R-expressing Sf9 cells. Modeling of the binding mode of UR-PI376 suggests that the cyanoguanidine moiety forms charge-assisted hydrogen bonds not only with the conserved Asp-94 but also with the hH4R-specific Arg-341 residue.
Ursodeoxycholic acid is a bile acid found in the bile of bears (Ursidae) as a conjugate with taurine. Used therapeutically, it prevents the synthesis and absorption of cholesterol and can lead to the dissolution of gallstones. It has a role as a human metabolite and a mouse metabolite. It is a bile acid, a dihydroxy-5beta-cholanic acid and a C24-steroid. It is a conjugate acid of an ursodeoxycholate. Ursodeoxycholic acid (UDCA), also known as ursodiol, is a naturally-occurring bile acid that constitutes a minor fraction of the human bile acid pool. UDCA has been used to treat liver disease for decades: its first use in traditional medicine dates back more than a hundred years. UDCA was first characterized in the bile of the Chinese black bear and is formed by 7b-epimerization of [chenodeoxycholic acid], which is a primary bile acid. Due to its hydrophilicity, UDCA is less toxic than [cholic acid] or [chenodeoxycholic acid]. UDCA was first approved by the FDA in 1987 for dissolution of gallstones and for primary biliary cirrhosis in 1996. UDCA works by replacing the hydrophobic or more toxic bile acids from the bile acid pool. Ursodiol is a Bile Acid. Ursodeoxycholic acid or ursodiol is a naturally occurring bile acid that is used dissolve cholesterol gall stones and to treat cholestatic forms of liver diseases including primary biliary cirrhosis. Ursodiol has been linked to rare instances of transient and mild serum aminotransferase elevations during therapy and to rare instances of jaundice and worsening of liver disease in patients with preexisting cirrhosis. Ursodeoxycholic acid is a natural product found in Myocastor coypus with data available. Ursodiol is a synthetically-derived form of ursodiol, a bile acid produced by the liver and secreted and stored in the gallbladder. Also produced by the Chinese black bear liver, ursodiol has been used in the treatment of liver disease for centuries. This agent dissolves or prevents cholesterol gallstones by blocking hepatic cholesterol production and decreasing bile cholesterol. Ursodiol also reduces the absorption of cholesterol from the intestinal tract. An epimer of chenodeoxycholic acid. It is a mammalian bile acid found first in the bear and is apparently either a precursor or a product of chenodeoxycholate. Its administration changes the composition of bile and may dissolve gallstones. It is used as a cholagogue and choleretic. See also: Dimethicone; pancrelipase; ursodiol (component of).
An epimer of chenodeoxycholic acid. It is a mammalian bile acid found first in the bear and is apparently either a precursor or a product of chenodeoxycholate. Its administration changes the composition of bile and may dissolve gallstones. It is used as a cholagogue and choleretic.